molecular formula C26H21N3O4 B2930185 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide CAS No. 877656-96-7

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B2930185
CAS No.: 877656-96-7
M. Wt: 439.471
InChI Key: IYKLWDBNRYTDCP-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C26H21N3O4 and its molecular weight is 439.471. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

  • A study focused on the design, synthesis, and in vitro cytotoxic activity of certain derivatives similar to the compound of interest, aiming at discovering new anticancer agents. One synthesized compound exhibited cancer cell growth inhibition against eight cancer cell lines, indicating its potential as a lead compound for further anticancer drug development (M. M. Al-Sanea et al., 2020).

Antimicrobial and Anti-inflammatory Applications

  • Another research initiative synthesized novel derivatives derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds, related to the chemical structure , were evaluated for their cyclooxygenase inhibitory, analgesic, and anti-inflammatory effects, showcasing their potential therapeutic benefits (A. Abu‐Hashem et al., 2020).

  • Research on pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, revealed good antibacterial and antifungal activities, suggesting the compound's relevance in developing new antimicrobial agents (A. Hossan et al., 2012).

Properties

CAS No.

877656-96-7

Molecular Formula

C26H21N3O4

Molecular Weight

439.471

IUPAC Name

N-(4-methylphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C26H21N3O4/c1-16-7-11-18(12-8-16)27-22(30)15-28-23-20-5-3-4-6-21(20)33-24(23)25(31)29(26(28)32)19-13-9-17(2)10-14-19/h3-14H,15H2,1-2H3,(H,27,30)

InChI Key

IYKLWDBNRYTDCP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)C)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

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